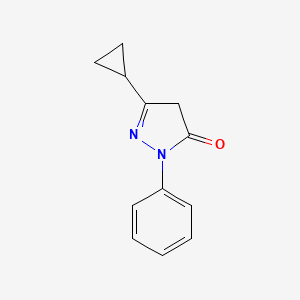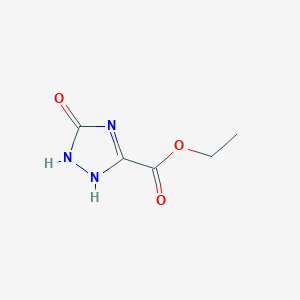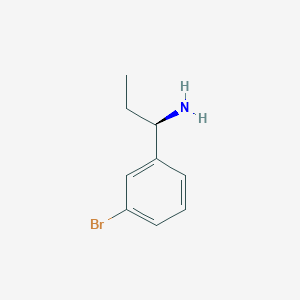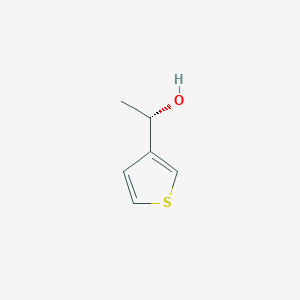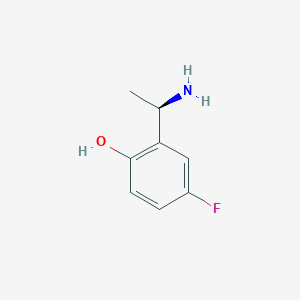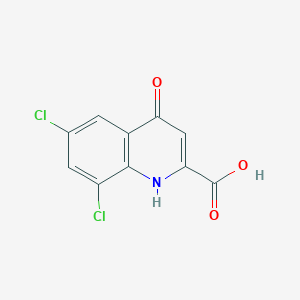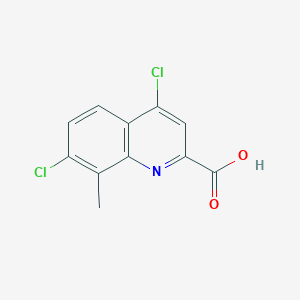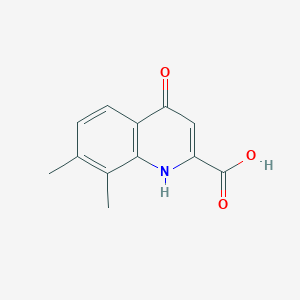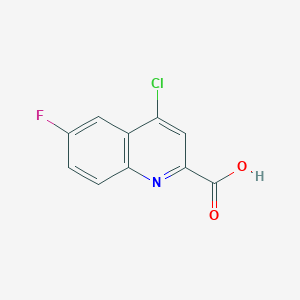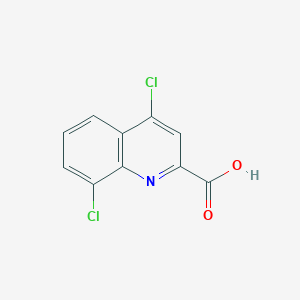
4,8-Dichloroquinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Dichloroquinoline-2-carboxylic acid is a halogenated quinoline derivative known for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinolines are heterocyclic aromatic organic compounds with a fused benzene and pyridine ring, and their derivatives are widely studied for their biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Gould–Jacobs Reaction: This classical method involves the condensation of aniline derivatives with alkoxy methylenemalonic esters, followed by cyclization and subsequent hydrolysis to yield quinoline derivatives.
Skraup Synthesis: This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, leading to the formation of quinoline derivatives.
Biltz Method: This involves the reaction of ortho-nitrobenzaldehyde with aniline derivatives in the presence of a reducing agent to form quinoline derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert quinoline derivatives to hydroquinolines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions involving quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are used.
Substitution: Halogenation typically uses chlorine (Cl2) or bromine (Br2), while nitration uses nitric acid (HNO3).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinolines.
Substitution: Halogenated, nitrated, or sulfonated quinolines.
科学研究应用
4,8-Dichloroquinoline-2-carboxylic acid has found applications in various scientific research areas:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Its derivatives are used in the development of new materials with specific electronic and photonic properties.
作用机制
The mechanism by which 4,8-Dichloroquinoline-2-carboxylic acid exerts its effects involves interaction with biological targets such as enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
4,6-Dichloroquinoline-3-carboxylic acid: Similar in structure but with different positions of chlorine atoms.
3,7-Dichloroquinoline-8-carboxylic acid: Another halogenated quinoline derivative with different substitution patterns.
Uniqueness: 4,8-Dichloroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
4,8-dichloroquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-3-1-2-5-7(12)4-8(10(14)15)13-9(5)6/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDAFLPDLOSYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


